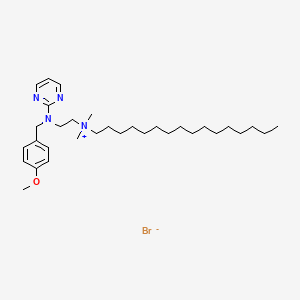

Thonzonium Bromide

Beschreibung

a surfactant with antifungal activity; also inhibits osteoclast formation

See other relationships...

Eigenschaften

IUPAC Name |

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWDWFZTSDZAIG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045326 |

Source

|

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-08-2 |

Source

|

| Record name | Thonzonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzonium bromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tonzonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thonzonium Bromide: A Technical Whitepaper on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzonium bromide, a monocationic surface-active agent, has long been utilized in topical formulations for its ability to enhance drug penetration.[1][2][3][4] Beyond its role as a surfactant, it possesses intrinsic antifungal properties, positioning it as a compound of interest for further investigation and development.[1][3][5] This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its antifungal effects on pathogenic fungi. The primary mechanism involves the uncoupling of vacuolar ATPase (V-ATPase), a critical proton pump for fungal viability, leading to cytosolic acidification and subsequent cell death.[1][2] As a quaternary ammonium salt, it also likely engages in the disruption of fungal cell membrane integrity. This document details the molecular interactions, summarizes the current (though limited) data on its activity, presents standardized experimental protocols for its evaluation, and visualizes the key pathways and workflows.

Core Mechanism of Action: V-ATPase Uncoupling

The principal antifungal action of this compound against pathogenic fungi, such as Candida albicans, is the uncoupling of the vacuolar H+-ATPase (V-ATPase).[1][2]

1.1. The Role of Fungal V-ATPase V-ATPase is a multi-subunit enzyme complex essential for fungal survival. It actively transports protons (H+) from the cytosol into the vacuolar lumen, a process powered by ATP hydrolysis. This function is critical for maintaining cytosolic pH homeostasis, facilitating secondary transport, and ensuring the proper functioning of vacuolar enzymes. Disruption of V-ATPase activity is lethal to the fungal cell.

1.2. Interaction with the Vph1p Subunit this compound specifically targets the V-ATPase complex by interacting with the tether of subunit 'a' (Vph1p) of the membrane-bound V0 sector.[1][2] The V0 sector forms the proton-translocating pore. This interaction does not inhibit the enzyme's ability to hydrolyze ATP but rather "uncouples" this hydrolysis from proton transport.[1][2]

1.3. Pathophysiological Cascade The uncoupling action prevents the redistribution of cytosolic protons into the vacuole.[1][2] This leads to a progressive and toxic acidification of the fungal cytosol, disrupting numerous pH-dependent cellular processes and ultimately culminating in cell death.[1][2]

Secondary Mechanism: Membrane Disruption (as a Quaternary Ammonium Salt)

This compound belongs to the class of quaternary ammonium salts (QASs or quats), which are known for their broad-spectrum antimicrobial activity.[6] The general mechanism of action for QASs involves the disruption of the cell membrane.[6][7]

-

Electrostatic Interaction : As cationic (positively charged) molecules, QASs are attracted to the negatively charged components of the fungal cell membrane, such as phospholipids.

-

Membrane Destabilization : This interaction destabilizes the membrane structure, leading to increased permeability, leakage of essential cytoplasmic contents (ions, metabolites), and ultimately, cell lysis.[7][8][9] While this is a recognized mechanism for QASs, the V-ATPase uncoupling effect is the more specifically documented action for this compound in fungi.[1][2]

Quantitative Data: Antifungal Activity

Specific minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of fungal pathogens is not extensively detailed in the reviewed literature. However, it has been described as having activity against a wide range of multidrug-resistant fungi.[10] For drug development purposes, its efficacy would be quantified using standardized susceptibility testing.

Table 1: Antifungal Susceptibility Profile of this compound (Illustrative) Note: The following table is a template for data presentation. Specific values for this compound require experimental determination.

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |

| Candida albicans | ATCC 90028 | Data not available | Data not available | Data not available |

| Candida glabrata | ATCC 90030 | Data not available | Data not available | Data not available |

| Candida auris | B11221 | Data not available | Data not available | Data not available |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | Data not available |

| Cryptococcus neoformans | ATCC 208821 | Data not available | Data not available | Data not available |

Definitions:

-

MIC₅₀/₉₀ : Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively.

-

MFC : Minimum Fungicidal Concentration required to kill the fungal inoculum.

Experimental Protocols

The following sections describe standardized and relevant methodologies for investigating the antifungal mechanism of this compound.

4.1. Protocol: V-ATPase Activity Assays This protocol is based on methods described for measuring proton transport and ATP hydrolysis in isolated vacuolar membrane fractions from C. albicans.[11]

A. Isolation of Vacuolar Vesicles:

-

Grow C. albicans cells to mid-log phase in appropriate liquid media (e.g., YPD).

-

Harvest cells by centrifugation and wash with a sorbitol buffer.

-

Generate spheroplasts using lytic enzymes (e.g., zymolyase) in a spheroplasting buffer containing an osmotic stabilizer.

-

Lyse spheroplasts using a gentle method like Dounce homogenization or osmotic shock.

-

Perform differential centrifugation to pellet large debris, then perform a high-speed centrifugation step to pellet microsomal fractions.

-

Purify vacuolar membrane vesicles from the microsomal fraction using a Ficoll or sucrose density gradient centrifugation.

-

Collect the vesicle-enriched fractions, wash, and resuspend in an appropriate assay buffer.

B. Proton Pumping (Transport) Assay:

-

Use a fluorescence-based assay with a pH-sensitive probe, such as 9-amino-6-chloro-2-methoxyacridine (ACMA).

-

In a fluorometer cuvette, combine the assay buffer, isolated vacuolar vesicles, MgCl₂, and the ACMA probe.

-

Initiate the reaction by adding ATP. Proton pumping into the vesicles will create a pH gradient, causing quenching of the ACMA fluorescence.

-

Once a steady rate of quenching is observed, add this compound at various concentrations.

-

An uncoupling agent will cause a rapid de-quenching (increase in fluorescence) as the proton gradient dissipates, indicating inhibition of net proton transport.

C. ATP Hydrolysis (ATPase) Assay:

-

This assay measures the rate of ATP hydrolysis by quantifying the release of inorganic phosphate (Pi).

-

Set up reaction mixtures containing assay buffer, vacuolar vesicles, and MgCl₂.

-

Add this compound at various concentrations.

-

Initiate the reaction by adding ATP and incubate at 30-37°C for a defined period.

-

Stop the reaction and measure the amount of liberated Pi using a colorimetric method (e.g., Taussky-Shorr method).

-

A true uncoupler like this compound is not expected to inhibit the rate of ATP hydrolysis.[1][2]

4.2. Protocol: Antifungal Susceptibility Testing (MIC Determination) This protocol follows the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts.[12][13]

-

Medium Preparation : Use RPMI 1640 medium buffered to pH 7.0 with MOPS buffer.

-

Inoculum Preparation : Culture the fungal isolate on agar (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI to achieve the final inoculum concentration (0.5-2.5 x 10³ CFU/mL).

-

Drug Dilution : Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI medium to achieve the desired final concentration range.

-

Inoculation & Incubation : Add the standardized fungal inoculum to each well. Include a drug-free well for a positive growth control and an uninoculated well for a sterility control. Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Reading : Determine the MIC as the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in visible growth compared to the growth control.[14] Readings can be done visually or with a spectrophotometer.

Conclusion

The primary mechanism of action for this compound against fungal pathogens is the uncoupling of V-ATPase, a validated and potent antifungal target. By disrupting proton homeostasis through interaction with the Vph1p subunit, it induces lethal cytosolic acidification.[1][2] Its chemical nature as a quaternary ammonium salt suggests a secondary capacity for direct membrane disruption. The lack of extensive quantitative susceptibility data highlights a critical gap and an opportunity for further research. The detailed protocols provided herein offer a standardized framework for future investigations into its antifungal spectrum and potency. Given its established use in clinical formulations and its distinct mechanism of action, this compound represents a compelling candidate for repurposing and further development in the field of antifungal therapeutics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 7. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis, physiochemical property and antimicrobial activity of novel quaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Thonzonium Bromide for Drug Formulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thonzonium Bromide is a monocationic quaternary ammonium compound widely recognized for its surfactant and detergent properties.[1][2] In pharmaceutical formulations, it functions as a critical excipient, particularly in otic and nasal preparations.[3][4] Its primary role is to enhance the penetration and dispersion of active pharmaceutical ingredients (APIs) by reducing the surface tension of the vehicle and disrupting cellular debris, thereby promoting better tissue contact.[2] This guide provides an in-depth overview of the core physicochemical properties of this compound, offering essential data and methodologies for formulation scientists.

Core Physicochemical Properties

The efficacy and application of this compound in a drug formulation are dictated by its fundamental physicochemical characteristics. These properties influence its solubility, stability, and interaction with biological membranes.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | N-(2-((4-methoxybenzyl)(pyrimidin-2-yl)amino)ethyl)-N,N-dimethylhexadecan-1-aminium bromide | [2] |

| CAS Number | 553-08-2 | [2] |

| Molecular Formula | C₃₂H₅₅BrN₄O | [1][5] |

| Molecular Weight | 591.7 g/mol | [2][5] |

| Melting Point | 91.5 °C | |

| Solubility | Water: ≥62.1 mg/mL | [6] |

| Ethanol: ≥121.2 mg/mL | [6] | |

| DMSO: ≥53.5 mg/mL | [6] | |

| pKa (Strongest Basic) | 3.12 (Predicted) | |

| LogP (Octanol/Water) | 3.53 - 4.92 (Predicted) | |

| Topological Polar Surface Area | 38.2 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 22 |

Surfactant Properties and Mechanism of Action

This compound is classified as a cationic surfactant. Its amphiphilic structure, consisting of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium headgroup, allows it to align at interfaces and lower surface tension. This action is fundamental to its role as a penetration enhancer.

Critical Micelle Concentration (CMC)

Mechanism as a Penetration Enhancer

This compound facilitates drug delivery through several mechanisms:

-

Wetting and Spreading: By reducing the surface tension of the formulation, it allows the product to spread more evenly over biological surfaces and penetrate into crevices.

-

Disruption of Debris: In otic preparations, it helps to disperse and break down earwax and cellular exudate, clearing the path for the API to reach its target tissue.[1]

-

Membrane Fluidization: As a cationic surfactant, it can interact with the negatively charged components of cell membranes, temporarily disrupting the lipid bilayer and increasing its permeability to allow for enhanced drug absorption.

Biochemical Mechanisms of Action

Beyond its physical surfactant properties, this compound exhibits specific biochemical activities. It is a known inhibitor of the Vacuolar-type H+-ATPase (V-ATPase) proton pump.[6]

V-ATPases are multi-subunit enzymes responsible for acidifying intracellular compartments by pumping protons across membranes, a process coupled with ATP hydrolysis.[10][11] This acidification is vital for processes like endocytosis, protein degradation, and neurotransmitter uptake.[12] By inhibiting V-ATPase, this compound can disrupt the pH homeostasis of cells, which contributes to its antimicrobial effects and may also play a role in its ability to alter tissue permeability.[6]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for quality control and formulation development. Standard methodologies are outlined below.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a powdered solid.[13][14]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform heat distribution.[13]

-

Capillary Loading: Pack the powdered sample into a thin-walled capillary tube to a height of approximately 3 mm.[15]

-

Apparatus Setup: Place the capillary tube in a melting point apparatus, adjacent to a calibrated thermometer.[16]

-

Heating: Heat the apparatus rapidly to a temperature about 10°C below the expected melting point. Then, reduce the heating rate to approximately 1°C per minute to ensure thermal equilibrium.[15][16]

-

Observation: Record the temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid. This range represents the melting point. For a pure substance, this range should be narrow.[16]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18]

-

Preparation: Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., purified water, ethanol).

-

Equilibration: Seal the vial and agitate it at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[19]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve.[19]

LogP Determination (Shake-Flask Method)

This method measures the partition coefficient between n-octanol and water, indicating the lipophilicity of a compound.[20][21]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a precise volume of this solution to a flask containing a precise volume of the other pre-saturated phase.

-

Equilibration: Seal the flask and shake it for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.[22]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of this compound in each phase using an appropriate analytical technique (e.g., HPLC).[21]

-

Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[4]

pKa Determination

As this compound is a quaternary ammonium salt, its positive charge is permanent and it does not have a pKa in the traditional sense of an acid/base equilibrium. The listed pKa value likely refers to another functional group in the molecule or is a computational prediction. Experimental determination for such compounds is not standard. Potentiometric titration is a common method for compounds with ionizable groups.[23][24]

Critical Micelle Concentration (CMC) Determination

Several methods can determine the CMC, with surface tensiometry and conductometry being common for ionic surfactants.[8][25]

Workflow: CMC by Surface Tensiometry This method relies on the principle that surface tension decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.[9]

-

Prepare Stock Solution: Create a concentrated stock solution of this compound in deionized water, well above the expected CMC.

-

Prepare Dilutions: Make a series of dilutions from the stock solution to cover a wide concentration range.

-

Measure Surface Tension: For each concentration, measure the surface tension using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).[25] Ensure the system equilibrates at each concentration before taking a reading.

-

Plot Data: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

Determine CMC: The plot will show two distinct regions: a sloped line where surface tension decreases and a plateau where it is constant. The CMC is the concentration at the intersection of the two lines extrapolated from these regions.[9]

Alternative CMC Methods:

-

Conductometry: For ionic surfactants, conductivity increases linearly with concentration. Above the CMC, the rate of increase changes (the slope becomes less steep) because the micelles move slower than individual ions. The CMC is found at the break in the plot of conductivity versus concentration.[26][27]

-

Fluorescence Spectroscopy: This sensitive method uses a fluorescent probe (like pyrene) that partitions into the hydrophobic core of micelles. A significant change in the fluorescence spectrum (e.g., the I₁/I₃ ratio) indicates the onset of micelle formation, allowing for CMC determination.[28][29][30]

Conclusion

This compound is a multifaceted excipient whose performance is deeply rooted in its physicochemical properties. Its nature as a cationic surfactant governs its ability to lower surface tension and enhance the delivery of active ingredients in topical, nasal, and otic formulations. A thorough understanding and precise measurement of its properties, such as solubility and critical micelle concentration, are imperative for the rational design, optimization, and quality control of effective drug products. The experimental protocols and data provided in this guide serve as a foundational resource for researchers and formulation scientists working with this valuable pharmaceutical component.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C32H55BrN4O | CID 11102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. apexbt.com [apexbt.com]

- 7. nanoscience.com [nanoscience.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 10. Vacuolar-type ATPase: A proton pump to lysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation and Isoform Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thinksrs.com [thinksrs.com]

- 14. westlab.com [westlab.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. dissolutiontech.com [dissolutiontech.com]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. enamine.net [enamine.net]

- 23. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 2024.sci-hub.ru [2024.sci-hub.ru]

- 26. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 27. fpharm.uniba.sk [fpharm.uniba.sk]

- 28. rsc.org [rsc.org]

- 29. avantiresearch.com [avantiresearch.com]

- 30. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

Thonzonium Bromide (CAS 553-08-2): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzonium bromide, a quaternary ammonium compound with the CAS number 553-08-2, is a monocationic surfactant with a growing portfolio of research applications.[1] Initially recognized for its role in enhancing drug delivery in otic preparations, recent studies have unveiled its potential in diverse therapeutic areas, including bone metabolism, infectious diseases, and oncology.[2][3] This technical guide provides an in-depth overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action to support further scientific investigation and drug development efforts.

Core Research Applications

This compound's utility in research stems from its multifaceted biological activities, primarily as a surfactant, a vacuolar ATPase (V-ATPase) inhibitor, an inhibitor of osteoclastogenesis, and a viral protease inhibitor.

Surfactant and Permeation Enhancer

As a surface-active agent, this compound facilitates the dispersion and penetration of cellular debris and exudates.[1][4] This property is leveraged in pharmaceutical formulations, particularly otic solutions, to enhance the tissue contact and penetration of active pharmaceutical ingredients.[4][5]

Antifungal Activity via V-ATPase Inhibition

This compound exhibits antifungal properties by targeting vacuolar ATPase (V-ATPase), a proton pump crucial for pH homeostasis in fungal cells.[6] By uncoupling the V-ATPase, it disrupts the proton gradient, leading to cytosolic acidification and ultimately cell death.[6][7]

Inhibition of Bone Resorption

A significant area of research is this compound's role in bone metabolism. It has been shown to inhibit the formation and function of osteoclasts, the cells responsible for bone resorption.[6] This effect is mediated through the suppression of the RANKL-induced signaling pathway.[6]

Antiviral Activity

Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication.[8][9] This discovery has opened avenues for its investigation as a potential broad-spectrum antiviral agent against coronaviruses.[9]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Organism/Cell Line | Parameter | Value | Reference(s) |

| Vacuolar ATPase (V-ATPase) | Proton Transport Inhibition | Candida albicans (vacuolar membrane vesicles) | EC50 | 69 µM | [1] |

| SARS-CoV-2 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 2.04 ± 0.25 µM | [9] |

| SARS-CoV 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 2.72 µM | [8] |

| MERS-CoV 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 9.60 µM | [8] |

| HCoV-229E 3CLpro | FRET-based Enzymatic Inhibition | - | IC50 | 6.47 µM | [8] |

| SARS-CoV-2 3CLpro | Enzyme Kinetics | - | Ki | 2.62 µM | [10] |

| Francisella tularensis AcpB | Acid Phosphatase Inhibition | - | Ki | 0.59 µM | [3] |

Table 2: Anthelmintic and Cytotoxic Activity of this compound

| Organism/Cell Line | Activity | Parameter | Value | Reference(s) |

| Cooperia oncophora | Mortality | EC50 | 4.5 µM | [3] |

| Ostertagia ostertagi | Mortality | EC50 | 10.8 µM | [3] |

| Haemonchus contortus | Mortality | EC50 | 5.1 µM | [3] |

| Teladorsagia circumcincta | Mortality | EC50 | 6.7 µM | [3] |

| HEK293 | Cytotoxicity | CC50 | 9.2 µM | [3] |

| RAW 264.7 | Cytotoxicity | CC50 | 5.7 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

V-ATPase Proton Transport Inhibition Assay

This protocol is adapted from studies on V-ATPase inhibition in yeast vacuolar membrane vesicles.[7][11]

Objective: To determine the effect of this compound on V-ATPase-mediated proton transport.

Materials:

-

Purified vacuolar membrane vesicles from Saccharomyces cerevisiae.

-

This compound stock solution (in DMSO).

-

ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe.

-

Assay Buffer: 10 mM MOPS-Tris (pH 7.0), 100 mM KCl, 5 mM MgCl2.

-

ATP stock solution (100 mM).

-

Microplate fluorometer.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add 10 µg of purified vacuolar membrane vesicles to each well.

-

Add the this compound dilutions to the respective wells and incubate for 10 minutes on ice.

-

Add ACMA to a final concentration of 2 µM to each well.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Immediately measure the fluorescence quenching of ACMA (excitation at 410 nm, emission at 490 nm) every 30 seconds for 15 minutes.

-

The initial rate of fluorescence quenching is proportional to the rate of proton transport.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Osteoclastogenesis and Bone Resorption Assay

This protocol is a generalized procedure based on methodologies for studying osteoclast formation and function.[6][12]

Objective: To assess the inhibitory effect of this compound on RANKL-induced osteoclast differentiation and resorptive activity.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells.

-

Alpha-MEM supplemented with 10% FBS and antibiotics.

-

Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor).

-

Recombinant murine RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand).

-

This compound stock solution (in DMSO).

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.

-

Bone-like matrix-coated plates or dentin slices.

-

Toluidine blue stain.

Procedure: Osteoclast Differentiation:

-

Seed BMDMs or RAW 264.7 cells in a 96-well plate.

-

Culture the cells overnight in the presence of M-CSF (for BMDMs).

-

The next day, replace the medium with fresh medium containing M-CSF (for BMDMs) and RANKL to induce osteoclast differentiation.

-

Add serial dilutions of this compound to the culture wells.

-

Culture for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

-

After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells (osteoclasts) in each well.

Bone Resorption:

-

Perform the osteoclast differentiation on bone-like matrix-coated plates or dentin slices.

-

After differentiation, remove the cells using a sonicator or bleach solution.

-

Stain the resorption pits with toluidine blue.

-

Capture images of the resorption pits and quantify the resorbed area using image analysis software.

SARS-CoV-2 3CLpro FRET-based Enzymatic Inhibition Assay

This protocol is based on fluorescence resonance energy transfer (FRET) assays used to screen for viral protease inhibitors.[10][13]

Objective: To determine the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Materials:

-

Recombinant SARS-CoV-2 3CLpro.

-

FRET substrate: A peptide with a fluorophore and a quencher flanking the 3CLpro cleavage site.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

-

This compound stock solution (in DMSO).

-

Microplate fluorometer.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well black microplate, add the recombinant SARS-CoV-2 3CLpro to each well.

-

Add the this compound dilutions to the respective wells and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Immediately measure the increase in fluorescence (excitation and emission wavelengths specific to the fluorophore) every minute for 30 minutes.

-

The initial velocity of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of RANKL-Induced Osteoclastogenesis

This compound interferes with the RANKL signaling cascade, which is crucial for osteoclast differentiation and function. It has been shown to block the activation of key downstream signaling molecules, including NF-κB and MAPKs (ERK, p38), ultimately leading to the suppression of NFATc1, a master regulator of osteoclastogenesis.[6]

Caption: Inhibition of the RANKL signaling pathway by this compound.

Uncoupling of Vacuolar ATPase (V-ATPase)

This compound acts as an uncoupler of the V-ATPase proton pump. It is thought to interact with the V0 subunit of the enzyme, disrupting the link between ATP hydrolysis and proton transport. This leads to a failure in acidifying intracellular compartments without inhibiting the ATPase activity itself, resulting in cytosolic acidification.[6][7]

Caption: Mechanism of V-ATPase uncoupling by this compound.

Safety and Toxicology

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It is also reported to cause serious eye damage and skin and respiratory irritation.[10] Appropriate personal protective equipment should be used when handling this compound in a research setting.

Conclusion

This compound is a versatile research compound with a range of biological activities that warrant further investigation. Its established role as a surfactant is now complemented by promising data on its antifungal, anti-resorptive, and antiviral properties. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research into the therapeutic potential of this multifaceted molecule. As with any investigational compound, a thorough understanding of its safety profile is essential for responsible research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel SARS-CoV-2 3CLpro Inhibitors from Natural Products by FRET-Based Assay [ouci.dntb.gov.ua]

- 5. youtube.com [youtube.com]

- 6. This compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cnreagent.com [cnreagent.com]

- 12. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential SARS-CoV-2 3CLpro inhibitors from chromene, flavonoid and hydroxamic acid compound based on FRET assay, docking and pharmacophore studies - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Thonzonium Bromide for Antiviral Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thonzonium bromide, a quaternary ammonium compound with established surfactant and detergent properties, has emerged as a promising candidate for antiviral drug repurposing. This technical guide provides an in-depth overview of the initial screening of this compound for its antiviral activity, with a particular focus on its potent inhibition of coronavirus 3C-like protease (3CLpro). This document outlines the key quantitative data from in-vitro studies, detailed experimental protocols for essential antiviral and cytotoxicity assays, and visual representations of the underlying molecular mechanisms and experimental workflows. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to further investigate and potentially develop this compound as a broad-spectrum antiviral agent.

Introduction

The emergence of novel viral pathogens necessitates the rapid identification and development of effective antiviral therapeutics. Drug repurposing, the investigation of existing approved drugs for new therapeutic indications, offers a significantly accelerated pathway compared to traditional de novo drug discovery. This compound, a compound historically used in otic and nasal preparations for its ability to enhance drug penetration, has been identified as a potent inhibitor of the 3C-like protease (3CLpro) of multiple human coronaviruses, including SARS-CoV-2.[1][2] The 3CLpro is a viral cysteine protease essential for processing viral polyproteins, a critical step in the viral replication cycle.[1] Its high degree of conservation among coronaviruses makes it an attractive target for broad-spectrum antiviral development.[1]

This guide summarizes the initial findings on the anti-coronaviral activity of this compound and provides detailed methodologies for the key experiments that form the basis of such a screening campaign.

Quantitative Data Summary

The antiviral activity of this compound has been primarily characterized by its inhibition of the 3CLpro from various human coronaviruses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity, are summarized in the table below.

| Virus | Target | Assay Type | IC50 (μM) | Reference |

| SARS-CoV-2 | 3CLpro | FRET-based enzymatic inhibition | 2.04 ± 0.25 | [1] |

| SARS-CoV | 3CLpro | FRET-based enzymatic inhibition | 2.72 | [2] |

| MERS-CoV | 3CLpro | FRET-based enzymatic inhibition | 9.60 | [2] |

| HCoV-229E | 3CLpro | FRET-based enzymatic inhibition | 6.47 | [2] |

Mechanism of Action

This compound exhibits a multi-faceted potential mechanism of antiviral action. As a quaternary ammonium compound, it possesses surfactant properties that can disrupt the lipid envelopes of viruses, a common mechanism for this class of molecules.[3][4][5] However, recent studies have elucidated a more specific and potent mechanism: the direct inhibition of the viral 3CL protease.[1]

Inhibition of 3C-like Protease (3CLpro)

Biochemical and molecular docking studies have revealed that this compound inhibits SARS-CoV-2 3CLpro activity by occupying the enzyme's catalytic site.[1] This binding is thought to induce conformational changes in the protease, thereby preventing it from cleaving the viral polyproteins and halting the viral replication cascade.[1]

Caption: this compound inhibits the coronavirus replication cycle by targeting the 3CL protease.

Selectivity

Importantly, studies have shown that this compound does not inhibit the activity of human proteases such as chymotrypsin C (CTRC) and Dipeptidyl peptidase IV (DPP-IV), indicating a degree of selectivity for the viral protease.[1] This selectivity is a crucial attribute for a potential antiviral drug, as it minimizes the likelihood of off-target effects and associated toxicity in the host.

Experimental Protocols

The following are detailed protocols for the key in-vitro assays used in the initial screening of this compound for antiviral activity.

FRET-based 3CLpro Enzymatic Inhibition Assay

This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of 3CLpro using a fluorogenic substrate.

Workflow:

Caption: Workflow for the FRET-based 3CLpro enzymatic inhibition assay.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ-SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA)

-

This compound

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the 3CLpro enzyme (e.g., 20 nM) with varying concentrations of this compound in the assay buffer for 15 minutes at 25°C.[6]

-

Initiate the enzymatic reaction by adding the FRET peptide substrate (e.g., 30 µM) to each well.[6]

-

Incubate the plate for an additional 15-60 minutes at 25°C.[6][7]

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., excitation at 320 nm and emission at 425 nm).[6]

-

Control reactions should include wells with no inhibitor (100% activity) and wells with no enzyme (blank).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of host cells to determine its therapeutic window.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

-

Host cell line (e.g., Vero E6, Huh-7)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., SDS-HCl)

-

96-well cell culture plates

-

Absorbance plate reader

Procedure:

-

Seed host cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a period that reflects the duration of the antiviral assay (e.g., 24-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the 50% cytotoxic concentration (CC50).

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for determining the ability of a compound to inhibit viral infection and replication in a cell-based system.

Workflow:

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Materials:

-

Host cell line (e.g., Vero E6)

-

Coronavirus stock with a known titer

-

Cell culture medium

-

This compound

-

Semi-solid overlay (e.g., agarose or carboxymethylcellulose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.5% crystal violet)

-

6-well or 12-well cell culture plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound and mix them with a standardized amount of coronavirus (e.g., 100 plaque-forming units).

-

Incubate the virus-compound mixture for 1 hour at 37°C.[9]

-

Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.

-

Allow the virus to adsorb for 1 hour at 37°C.[9]

-

Remove the inoculum and add a semi-solid overlay to restrict viral spread to adjacent cells.

-

Incubate the plates for 2-3 days to allow for plaque formation.

-

Fix the cells with a fixing solution and then stain with a staining solution.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

Conclusion and Future Directions

The initial screening of this compound has revealed its potent antiviral activity against a range of human coronaviruses, primarily through the inhibition of the essential 3CL protease. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation.

Future research should focus on:

-

Expanding the antiviral screening to a broader range of viruses, particularly other enveloped viruses, to determine the full spectrum of this compound's activity.

-

Conducting in-vivo efficacy and safety studies in appropriate animal models to translate the promising in-vitro results.

-

Optimizing the formulation of this compound to enhance its bioavailability and therapeutic index for systemic administration.

-

Investigating the potential for synergistic effects when used in combination with other antiviral agents.

The repurposing of this compound represents a promising and expedited approach to developing a novel class of broad-spectrum antiviral drugs. The methodologies and data contained within this guide are intended to facilitate and accelerate these critical next steps in the drug development pipeline.

References

- 1. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 | Semantic Scholar [semanticscholar.org]

- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay in Summary_ki [bdb99.ucsd.edu]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 9. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]

Thonzonium Bromide: A Technical Guide to its Detergent Properties and Application in Cell Lysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Thonzonium Bromide, a monocationic surfactant with significant detergent properties. While primarily known for its use in pharmaceutical formulations to enhance drug penetration, its mechanisms of action offer valuable insights for applications in cell lysis and cellular research. This document details its physicochemical properties, mechanism of action, effects on cellular pathways, and relevant experimental protocols.

Introduction to this compound

This compound is a monocationic surface-active agent, classifying it as both a surfactant and a detergent.[1][2][3][4] Its chemical structure consists of a quaternary amine attached to a long alkyl chain, which imparts its amphipathic nature.[5] For decades, it has been an FDA-approved ingredient in otic and nasal preparations, such as Cortisporin-TC ear drops, where it facilitates the dispersion and penetration of active pharmaceutical ingredients through cellular debris and exudate.[1][2][3][4][6] Beyond its role as an excipient, this compound exhibits intrinsic biological activities, including antifungal, antiresorptive, and, more recently discovered, anti-cancer and antiviral properties.[1][4][5][7] Its ability to disrupt cellular processes and membranes is central to its function and presents a unique tool for cell lysis studies.

Detergent Properties and Mechanism of Action

As a cationic detergent, this compound's primary mode of interaction with cells involves the disruption of membrane integrity and key cellular functions.[8] Unlike common denaturing detergents such as Sodium Dodecyl Sulfate (SDS), this compound's lytic and cytotoxic effects are often a consequence of specific biochemical interactions rather than indiscriminate protein denaturation.

Surfactant Action and Membrane Disruption

The core detergent property of this compound stems from its molecular structure, which allows it to interact with the lipid bilayer of cell membranes. This interaction disrupts lipid-lipid, lipid-protein, and protein-protein associations, leading to membrane solubilization and lysis.[8][9] This action is fundamental to its role in pharmaceutical preparations, where it breaks down cellular debris.[1][4]

Inhibition of Vacuolar ATPase (V-ATPase)

A primary mechanism of action is the inhibition of V-ATPase, a proton pump essential for maintaining pH homeostasis in cellular compartments.[10][11] this compound uncouples the pump's function without inhibiting ATP hydrolysis.[1][4][10] It interacts with the Vph1p subunit of the membrane-bound V0 domain, which forms the proton transport channel.[1][4] This disruption prevents the movement of protons into the vacuolar lumen, resulting in the acidification of the cytosol and subsequent cell death.[1][4]

Interference with Cellular Signaling Pathways

Recent research has unveiled that this compound's effects extend to the modulation of critical signaling pathways:

-

MAPK Pathway: It has been shown to inhibit the RANKL-induced activation of the MAPK signaling pathways, specifically ERK1/2.[7] In studies on malignant pleural mesothelioma, it suppressed the phosphorylation of ERK1/2 while increasing the phosphorylation of the stress-activated p38 kinase, which can induce apoptosis.[7][12]

-

NF-κB and NFATc1 Inhibition: In the context of bone resorption, this compound blocks the RANKL-induced activation of NF-κB and c-Fos, as well as the induction of NFATc1, a master regulator of osteoclast formation.[1][4][13]

-

Mevalonate Pathway: The cytotoxic effects of this compound in certain cancer cells can be abolished by the addition of farnesol (FOH), but not geranylgeraniol (GGOH), suggesting it interferes with the mevalonate pathway, a target of bisphosphonates.[7]

-

Mitochondrial Function: It affects Ca²⁺ homeostasis between the endoplasmic reticulum and mitochondria, regulates mitochondrial function and respiration, and can act as a mitochondrial uncoupler.[7][12][14]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity and properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 591.723 g·mol⁻¹ | [3] |

| Chemical Formula | C₃₂H₅₅BrN₄O | [2][3] |

| cLogP | 4.92 | [5] |

| Water Solubility | 2.13e-05 mg/mL (Predicted) | [2] |

| Solubility (Experimental) | ≥62.1 mg/mL in H₂O; ≥121.2 mg/mL in EtOH; ≥53.5 mg/mL in DMSO | [10] |

Table 2: Biological Activity and Cytotoxicity

| Parameter | Value | Context / Cell Type | Source |

| EC₅₀ (V-ATPase Inhibition) | 69 µM | Proton transport in vacuolar membrane vesicles | [10][11][13] |

| IC₅₀ (SARS-CoV-2 3CLpro) | 2.04 ± 0.25 µM | Enzyme inhibition assay | [5] |

| IC₅₀ (SARS-CoV 3CLpro) | 2.72 µM | Enzyme inhibition assay | [5] |

| IC₅₀ (MERS-CoV 3CLpro) | 9.60 µM | Enzyme inhibition assay | [5] |

| IC₅₀ (HCoV-229E 3CLpro) | 6.47 µM | Enzyme inhibition assay | [5] |

| Growth Inhibition | 10 µM | Reduces cell growth in wild-type yeast | [10][11] |

| Complete Growth Inhibition | 50 - 100 µM | Completely prevents yeast growth | [10][11] |

| Cytosolic pH Change | Decreased to 6.22 | In wild-type yeast cells | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol: V-ATPase Dependent Proton Transport Assay

This protocol is adapted from studies on yeast vacuolar membrane vesicles to measure the inhibition of proton transport.[10]

Objective: To quantify the inhibitory effect of this compound on V-ATPase proton pump activity.

Materials:

-

Purified vacuolar membrane vesicles (10 µg of protein)

-

This compound stock solution

-

ACMA (9-amino-6-chloro-2-methoxyacridine) fluorescent probe

-

Assay Buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 100 mM KCl, 5 mM MgSO₄)

-

ATP stock solution (0.5 M)

-

Spectrofluorometer (Excitation: 410 nm, Emission: 490 nm)

Methodology:

-

Incubate 10 µg of purified vacuolar membrane vesicles with the desired concentrations of this compound for 10 minutes on ice.

-

Add the vesicle suspension to the assay buffer containing ACMA in a cuvette.

-

Place the cuvette in the spectrofluorometer and begin recording the baseline fluorescence.

-

Initiate the reaction by adding 0.5 mM ATP and 1 mM MgSO₄.

-

Monitor the quenching of ACMA fluorescence, which is indicative of proton transport into the vesicles.

-

Calculate the initial velocities of proton transport for the first 15 seconds following the addition of ATP.

-

Compare the velocities of treated samples to untreated controls to determine the percent inhibition and calculate the EC₅₀ value.

Protocol: Yeast Cell Growth Inhibition Assay

This protocol assesses the cytotoxic effect of this compound on yeast cell proliferation.[10]

Objective: To determine the concentration-dependent effect of this compound on yeast cell growth.

Materials:

-

Wild-type yeast strain (e.g., Saccharomyces cerevisiae)

-

Yeast growth medium (e.g., YPD)

-

This compound stock solution (in 0.2% DMSO)

-

Spectrophotometer (600 nm)

-

Incubator (e.g., 37 °C)

-

96-well plates

Methodology:

-

Grow yeast cells overnight in liquid medium to the mid-log phase (A₆₀₀ of 0.4–0.6).

-

Dilute the cell culture to a starting A₆₀₀ of ~0.1 in fresh medium.

-

In a 96-well plate, add the diluted cell culture to wells containing serial dilutions of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (0.2% DMSO).

-

Incubate the plate at 37 °C with shaking.

-

Measure the optical density (A₆₀₀) at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Plot the growth curves (A₆₀₀ vs. time) for each concentration.

-

Analyze the data to determine the concentrations at which growth is inhibited.

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the mechanisms and relationships described.

Caption: Mechanism of V-ATPase inhibition by this compound.

Caption: Inhibition of RANKL-induced signaling by this compound.

Caption: General workflow for assessing this compound's cellular effects.

Conclusion

This compound is a multifaceted compound whose utility extends beyond its established role as a pharmaceutical surfactant. Its well-defined detergent properties, combined with its specific inhibitory actions on V-ATPase and key signaling cascades, make it a valuable agent for studying mechanisms of cell death and membrane disruption. For researchers in cell biology and drug development, this compound offers a unique mechanism for inducing cell lysis that is intrinsically linked to biochemical pathway modulation, providing a more targeted approach compared to conventional, non-specific detergents. Further investigation into its properties will continue to uncover its potential in both basic research and therapeutic applications.

References

- 1. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery and mechanism of action of this compound from an FDA-approved drug library with potent and broad-spectrum inhibitory activity against main proteases of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. This compound inhibits progression of malignant pleural mesothelioma through regulation of ERK1/2 and p38 pathways and mitochondrial uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Thonzonium Bromide as a Vacuolar-Type H+-ATPase (V-ATPase) Inhibitor in Yeast Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vacuolar-type H+-ATPases (V-ATPases) are essential multi-subunit proton pumps responsible for acidifying intracellular compartments in all eukaryotic cells.[1] In fungi like the model organism Saccharomyces cerevisiae, V-ATPase activity is critical for maintaining pH homeostasis, a process vital for protein trafficking, degradation, and ion storage.[1][2][3] Thonzonium bromide, a monocationic detergent and surface-active agent, has been identified as a potent inhibitor of V-ATPase in yeast.[4][5][6] This technical guide provides an in-depth analysis of its mechanism of action, quantitative effects, and the experimental protocols used to characterize its function in yeast models. Notably, this compound acts by uncoupling the V-ATPase's proton transport from its ATP hydrolysis activity, leading to cytosolic acidification and growth inhibition, highlighting a unique mechanism for disrupting fungal cell physiology.[5][7][8]

Mechanism of Action: V-ATPase Uncoupling

The V-ATPase is composed of two main domains: the cytosolic V1 domain, which hydrolyzes ATP, and the membrane-embedded V0 domain, which translocates protons.[9] Under normal conditions, these two functions are tightly coupled. This compound disrupts this essential coupling.

-

Inhibition of Proton Transport : In studies using purified vacuolar membrane vesicles from yeast, this compound inhibits ATP-dependent proton transport in a dose-dependent manner.[4][5]

-

No Inhibition of ATP Hydrolysis : Crucially, while proton transport is blocked, the compound does not inhibit the ATPase activity of the enzyme.[4][5][8] This indicates that this compound functions as an uncoupler , causing the V-ATPase to continue consuming ATP without effectively pumping protons.

-

Molecular Interaction : The mechanism of uncoupling is believed to involve an interaction with the V0 subunit 'a' (Vph1p in yeast), specifically disrupting the function of a tether that links the cytosolic and membrane domains.[7][8]

-

Cellular Consequences : This uncoupling prevents the sequestration of protons into the vacuole, leading to a significant drop in cytosolic pH and the disruption of cellular pH homeostasis.[4][5][7] This acidification of the cytoplasm is cytotoxic and leads to growth defects.[7][10]

Caption: Mechanism of V-ATPase uncoupling by this compound.

Quantitative Data

The effects of this compound have been quantified in several key experiments, summarized below.

Table 1: In Vitro Efficacy on Yeast V-ATPase Proton Transport

| Parameter | Value | Source Organism | Experimental System |

| EC50 (Proton Transport) | 69 µM | S. cerevisiae | Purified vacuolar membrane vesicles |

| [4][5][10] |

Table 2: Effects on Wild-Type Yeast Cells (S. cerevisiae)

| Concentration | Effect on Cell Growth | Cytosolic pH | Phenotype |

| 1 µM | No inhibition | Not significantly altered | Wild-type |

| 10 µM | Reduced cell growth | - | Mild vma (vacuolar membrane ATPase) phenotype at 37°C |

| 50 µM | Complete inhibition | pHcyt 6.22 ± 0.02 (at 100 µM) | Cytotoxic |

| 100 µM | Complete inhibition | pHcyt 6.22 ± 0.02 | Cytotoxic |

| [4][5][11] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are protocols central to characterizing V-ATPase inhibitors like this compound in yeast.

ATP-Dependent Proton Transport Assay

This assay measures the ability of V-ATPase in isolated vesicles to pump protons upon the addition of ATP.

-

Preparation of Vesicles : Purify vacuolar membrane vesicles from wild-type S. cerevisiae cultures. Quantify protein concentration (e.g., using a Bradford assay).

-

Incubation : Incubate purified vesicles (e.g., 10 µg of protein) with varying concentrations of this compound on ice for 10 minutes. A DMSO control is run in parallel.

-

Fluorescence Measurement : Use a pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (ACMA). Monitor fluorescence in a fluorometer (excitation at 410 nm, emission at 490 nm).

-

Initiation of Transport : Initiate proton transport by adding MgATP (e.g., 0.5 mM ATP, 1 mM MgSO4) to the vesicle suspension.

-

Data Analysis : The influx of protons into the vesicles quenches the ACMA fluorescence. Calculate the initial velocity of fluorescence quenching over the first 15-30 seconds. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.

Caption: Experimental workflow for V-ATPase proton transport assay.

Yeast Growth Inhibition and vma Phenotype Assay

Yeast mutants lacking V-ATPase function (vma mutants) exhibit a characteristic pH-sensitive growth defect: they can grow at an acidic pH (e.g., 5.0) but fail to grow at a neutral or slightly alkaline pH (e.g., 7.5).[11] This assay determines if a chemical agent phenocopies this genetic defect.

-

Cell Culture : Grow wild-type S. cerevisiae in a rich medium (e.g., YEPD) to mid-log phase (OD600 of 0.4–0.6).

-

Drug Treatment : Resuspend cells in fresh YEPD medium (pH 5.0) and treat with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM) for 1 hour at 30°C. Include a DMSO-only control.

-

Serial Dilution & Plating : Create serial dilutions (e.g., 1:3 or 1:10) of the treated cell cultures.

-

Spotting : Spot the dilutions onto YEPD agar plates buffered to pH 5.0 and pH 7.5.

-

Incubation & Observation : Incubate plates at 30°C and 37°C for 48-72 hours. A compound that inhibits V-ATPase will show significantly reduced or no growth on the pH 7.5 plates, especially at higher temperatures, mimicking a vma phenotype.[11]

Caption: Logical relationship of the yeast Vma phenotype assay.

Conclusion

This compound serves as a valuable chemical probe for studying V-ATPase function in yeast. Its distinct mechanism as an uncoupler—inhibiting proton transport without affecting ATP hydrolysis—differentiates it from other V-ATPase inhibitors.[4][5][10] This action leads to predictable and quantifiable consequences in yeast models, including cytosolic acidification and a pH-sensitive growth defect (vma phenotype) that is a hallmark of V-ATPase impairment.[5][11] The detailed data and protocols presented here provide a comprehensive foundation for researchers and drug development professionals interested in targeting fungal V-ATPases or exploring the cellular consequences of their inhibition.

References

- 1. Saccharomyces cerevisiae Vacuolar H+-ATPase Regulation by Disassembly and Reassembly: One Structure and Multiple Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vacuolar H+-ATPase (V-ATPase) Promotes Vacuolar Membrane Permeabilization and Nonapoptotic Death in Stressed Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Yeast Lysosome-like Vacuole: Endpoint and Crossroads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound | CAS:553-08-2 | surface active agent and inhibitor of V-ATPase proton transport | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Thonzonium | C32H55N4O+ | CID 5456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Inhibitory Effect of Thonzonium Bromide on Osteoclastogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoclasts, the primary mediators of bone resorption, play a critical role in various osteolytic diseases. The differentiation and function of these multinucleated cells are tightly regulated by complex signaling pathways. Recent research has identified Thonzonium Bromide (TB), a monocationic surface-active agent, as a potent inhibitor of osteoclastogenesis. This technical guide provides an in-depth overview of the molecular mechanisms underlying the inhibitory effects of this compound on osteoclast formation and function, based on seminal research in the field. It details the experimental protocols for key assays and presents the affected signaling pathways, offering a valuable resource for researchers in bone biology and drug discovery.

Introduction

Pathological bone loss, a hallmark of diseases such as osteoporosis, rheumatoid arthritis, and periodontitis, is primarily driven by excessive osteoclast activity. Osteoclasts are specialized multinucleated cells derived from hematopoietic precursors of the monocyte/macrophage lineage. Their differentiation, a process known as osteoclastogenesis, is principally induced by the cytokine Receptor Activator of Nuclear Factor-κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors triggers a cascade of intracellular signaling events, leading to the activation of key transcription factors and ultimately the formation of mature, bone-resorbing osteoclasts.

This compound (C₃₂H₅₅BrN₄O) is a quaternary ammonium compound with established use as a surfactant in pharmaceutical formulations. Emerging evidence has highlighted its potential as a therapeutic agent in bone diseases due to its inhibitory effects on osteoclast formation and function. This document synthesizes the current understanding of how this compound modulates osteoclastogenesis at the molecular level.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vitro and in vivo studies on the effect of this compound on osteoclastogenesis.

Table 1: In Vitro Inhibition of Osteoclastogenesis by this compound

| Parameter Assessed | This compound Concentration | Observation | Reference |

| Osteoclast Formation | Concentration-dependent | Inhibition of RANKL-induced osteoclast formation | [1] |

| Bone Resorption | Concentration-dependent | Inhibition of bone-resorbing activity | [1] |

| F-actin Ring Formation | Not specified | Disruption of F-actin ring structure in mature osteoclasts | [1] |

| Proton Transport | EC₅₀ = 69 μM | Dose-dependent inhibition | [2] |

Table 2: In Vivo Efficacy of this compound in a Model of Bone Loss

| Animal Model | Treatment | Outcome | Reference |

| LPS-induced calvarial osteolysis in mice | This compound | Protective effect against bone loss | [1] |

Molecular Mechanism of Action

This compound exerts its inhibitory effect on osteoclastogenesis by targeting key signaling pathways downstream of RANKL-RANK interaction. Mechanistic studies have revealed that this compound blocks the activation of several critical components of the osteoclast differentiation machinery[1].

Inhibition of NF-κB and MAPK Signaling Pathways

Upon RANKL stimulation, the recruitment of TRAF6 to the RANK receptor initiates the activation of both the canonical NF-κB pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38. This compound has been shown to block the RANKL-induced activation of NF-κB and the phosphorylation of ERK[1].

Downregulation of c-Fos and NFATc1

The activation of NF-κB and MAPK pathways converges on the induction and activation of the transcription factor c-Fos, a component of the AP-1 complex. c-Fos is essential for the subsequent expression of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1). This compound treatment leads to the suppression of RANKL-induced c-Fos and a subsequent reduction in the induction of NFATc1[1].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Caption: this compound's inhibition of RANKL signaling.

Caption: Workflow for assessing this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the effect of this compound on osteoclastogenesis.

In Vitro Osteoclastogenesis Assay

-

Cell Culture:

-

Bone marrow macrophages (BMMs) are isolated from the femurs and tibias of mice.

-

Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 30 ng/mL of M-CSF for 3 days to generate osteoclast precursors.

-

-

Osteoclast Differentiation:

-

Adherent BMMs are seeded in 96-well plates.

-

Cells are then treated with 50 ng/mL of RANKL in the presence of various concentrations of this compound or vehicle control.

-

The culture medium is replaced every 2 days.

-

-

TRAP Staining:

-

After 5-7 days of culture, cells are fixed with 4% paraformaldehyde.

-

Staining for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, is performed using a commercial kit.

-

TRAP-positive multinucleated cells (containing ≥3 nuclei) are counted as mature osteoclasts.

-

Bone Resorption (Pit Formation) Assay

-

Substrate Preparation:

-

BMMs are seeded on bone-mimetic calcium phosphate-coated plates or dentin slices.

-

-

Osteoclast Differentiation and Resorption:

-

Cells are induced to differentiate into mature osteoclasts with M-CSF and RANKL as described above, in the presence or absence of this compound.

-

After 7-10 days, cells are removed from the substrate using sonication or bleach.

-

-

Analysis:

-

The resorption pits are visualized by microscopy.

-